molecular formula C9H18ClNO2 B2405845 Cyclopentyl 4-aminobutanoate hydrochloride CAS No. 1311314-76-7

Cyclopentyl 4-aminobutanoate hydrochloride

Cat. No.: B2405845
CAS No.: 1311314-76-7
M. Wt: 207.7
InChI Key: VETJGZRAAHEEQE-UHFFFAOYSA-N
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Description

Cyclopentyl 4-aminobutanoate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7. The purity is usually 95%.
BenchChem offers high-quality Cyclopentyl 4-aminobutanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl 4-aminobutanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopentyl 4-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-7-3-6-9(11)12-8-4-1-2-5-8;/h8H,1-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETJGZRAAHEEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cyclopentyl 4-aminobutanoate hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentyl 4-aminobutanoate hydrochloride is a lipophilic ester derivative of the inhibitory neurotransmitter


-aminobutyric acid (GABA).[1] By masking the carboxylic acid moiety with a cyclopentyl group, this compound significantly alters the physicochemical profile of the parent amino acid, enhancing lipophilicity and potential Blood-Brain Barrier (BBB) permeability.[1] This technical guide provides a definitive reference for its molecular properties, synthesis, and characterization, serving as a foundational document for its application in prodrug development and peptide synthesis.

Chemical Identity & Molecular Metrics[1][2][3][4][5][6]

Core Specifications
PropertySpecification
IUPAC Name Cyclopentyl 4-aminobutanoate hydrochloride
Common Name GABA cyclopentyl ester HCl
CAS Number 1311314-76-7
Molecular Formula

Molecular Weight 207.70 g/mol
Free Base MW 171.24 g/mol
SMILES C1CCC(C1)OC(=O)CCCN.Cl
Appearance White to off-white crystalline solid (typical)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2]
Molecular Weight Calculation (High-Precision)

The molecular weight is derived from standard atomic weights (IUPAC 2021).[1]

  • Carbon (

    
    ): 
    
    
    
    Da[1]
  • Hydrogen (

    
    ): 
    
    
    
    Da[1]
  • Nitrogen (

    
    ): 
    
    
    
    Da[1]
  • Oxygen (

    
    ): 
    
    
    
    Da[1]
  • Chlorine (

    
    ): 
    
    
    
    Da[1]
  • Total: 207.698 Da (Rounded to 207.70)[1]

Synthesis & Production Protocol

Rationale: Acid-Catalyzed Esterification

Direct esterification of GABA requires protecting the amino group or utilizing strong acid catalysis to protonate the amine, preventing self-condensation (lactamization to pyrrolidone).[1] The preferred method utilizes Thionyl Chloride (


)  in situ to generate anhydrous HCl and activate the carboxyl group, driving the reaction with cyclopentanol.
Visual Workflow

The following diagram illustrates the reaction pathway and the critical intermediate species.

G GABA GABA (C4H9NO2) Intermediate Acyl Chloride Intermediate GABA->Intermediate Activation (-SO2, -HCl) Cyclopentanol Cyclopentanol (C5H10O) Product Cyclopentyl 4-aminobutanoate HCl Salt Cyclopentanol->Product SOCl2 SOCl2 (Activator) SOCl2->Intermediate Intermediate->Product + Cyclopentanol (-HCl)

Figure 1: Synthesis pathway via acyl chloride activation using Thionyl Chloride.[1]

Step-by-Step Methodology

Safety Note: Thionyl chloride is corrosive and releases toxic fumes (


, 

).[1] Perform all operations in a fume hood.
  • Preparation:

    • Charge a round-bottom flask with Cyclopentanol (5.0 equiv) .[1] Excess alcohol serves as both reagent and solvent.[1]

    • Cool the flask to 0°C using an ice bath.

  • Activation:

    • Add Thionyl Chloride (1.2 equiv) dropwise over 30 minutes. Maintain temperature < 5°C to prevent uncontrolled exotherms.

    • Mechanistic Insight: This generates anhydrous HCl in situ and prepares the alcohol for reaction.[1]

  • Addition:

    • Add 4-aminobutanoic acid (GABA) (1.0 equiv) in portions.

    • Allow the mixture to warm to room temperature, then reflux at 60-70°C for 4–6 hours.

    • Monitoring: Monitor consumption of GABA via TLC (n-butanol/acetic acid/water mobile phase; ninhydrin stain).[1]

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and cyclopentanol.[1]

    • Precipitate the product by adding cold Diethyl Ether or Ethyl Acetate .[1]

    • Filter the white solid and wash with cold ether.[1]

  • Purification:

    • Recrystallize from Isopropanol/Ether if necessary to achieve >98% purity.[1]

Characterization & Analytical Standards

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR ( -NMR)

Solvent:


 or 

[1]
Chemical Shift (

)
MultiplicityIntegrationAssignment
5.05 - 5.15 Multiplet1HCyclopentyl CH (Methine proton at ester linkage)
2.80 - 2.90 Triplet2H

-CH2 (Adjacent to Nitrogen)
2.35 - 2.45 Triplet2H

-CH2 (Adjacent to Carbonyl)
1.80 - 1.90 Multiplet2H

-CH2 (GABA backbone)
1.50 - 1.80 Multiplet8HCyclopentyl Ring Protons (Overlapping multiplets)
Mass Spectrometry (ESI-MS)[1]
  • Expected m/z: 172.13

    
     (corresponding to the cationic ester).[1]
    
  • Note: The chloride counter-ion is not observed in positive mode ESI but ensures the salt form stability.[1]

Applications in Drug Development[1][7]

Prodrug Design (Brain Delivery)

GABA is a zwitterion at physiological pH, preventing it from crossing the BBB passively.[1]

  • Mechanism: The cyclopentyl ester masks the carboxylic acid, removing the negative charge and increasing lipophilicity (

    
    ).[1]
    
  • Metabolism: Once in the brain, endogenous esterases hydrolyze the cyclopentyl group, releasing active GABA.

MetabolicPathway cluster_brain CNS Environment Prodrug Cyclopentyl GABA Ester (Lipophilic, BBB Permeable) BBB Blood-Brain Barrier Prodrug->BBB Passive Diffusion Esterase Esterase Enzyme BBB->Esterase Transport GABA Active GABA (Neurotransmitter) Esterase->GABA Hydrolysis Alcohol Cyclopentanol (Byproduct) Esterase->Alcohol

Figure 2: Metabolic activation mechanism of Cyclopentyl GABA ester.[1]

Peptide Synthesis[1]
  • C-Terminal Protection: The cyclopentyl group serves as an acid-stable, base-labile (or enzyme-labile) protecting group for the C-terminus of GABA during peptide coupling reactions.[1]

  • Orthogonality: It allows for selective deprotection compared to methyl or ethyl esters due to the steric bulk of the cyclopentyl ring, which modulates hydrolysis rates.[1]

References

  • PubChem. (2023).[1] Compound Summary: 4-aminobutanoic acid derivatives.[1][3] National Library of Medicine.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Cyclopentyl 4-aminobutanoate HCl as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Cyclopentyl 4-aminobutanoate HCl as a versatile chemical intermediate. While direct literature on this specific compound is limited, this guide synthesizes established methodologies from closely related analogs to provide robust protocols for its synthesis, characterization, and application in organic synthesis. The cyclopentyl moiety is a valuable scaffold in medicinal chemistry, known for enhancing metabolic stability and providing conformational constraint.[1] This guide leverages this principle to outline the potential of Cyclopentyl 4-aminobutanoate HCl as a key building block in the development of novel therapeutics, particularly as a gamma-aminobutyric acid (GABA) analog.[2][3]

Introduction: The Strategic Advantage of the Cyclopentyl Moiety

In contemporary drug discovery, the incorporation of cyclic scaffolds is a widely employed strategy to imbue drug candidates with favorable pharmacokinetic and pharmacodynamic properties. The cyclopentane ring, in particular, offers a unique combination of conformational rigidity and lipophilicity.[1][4] When incorporated into a molecule like 4-aminobutanoic acid (GABA), a major inhibitory neurotransmitter in the central nervous system, the cyclopentyl group can conformationally restrict the flexible GABA backbone, potentially leading to enhanced receptor selectivity and activity.[2][3] Cyclopentyl 4-aminobutanoate HCl, as the hydrochloride salt of the cyclopentyl ester of GABA, serves as a stable, crystalline solid that is amenable to a variety of synthetic transformations. Its primary amine and ester functionalities provide two orthogonal points for chemical modification, making it a valuable intermediate for library synthesis and lead optimization.

Predicted Physicochemical Properties and Characterization

Based on analogous compounds such as methyl and ethyl 4-aminobutanoate hydrochloride, the following properties for Cyclopentyl 4-aminobutanoate HCl can be predicted.[5]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₈ClNO₂Based on structural components.
Molecular Weight 207.70 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for hydrochloride salts of amino esters.[6]
Solubility Soluble in water, methanol; sparingly soluble in aprotic organic solvents.The hydrochloride salt form enhances aqueous solubility.
Stability Stable under standard laboratory conditions; hygroscopic.Store in a cool, dry place away from moisture.[5]

Characterization Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (in D₂O or DMSO-d₆) is expected to show characteristic signals for the cyclopentyl ring protons, the methylene groups of the butanoate chain, and a downfield shift for the protons adjacent to the amino group due to the hydrochloride salt formation.[7]

    • ¹³C NMR will show distinct peaks for the carbonyl carbon of the ester, the carbons of the cyclopentyl ring, and the carbons of the butanoate backbone.[8]

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should reveal the molecular ion peak corresponding to the free base (M+H)⁺.[8]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the ammonium salt, C=O stretching of the ester, and C-O stretching.

Synthesis of Cyclopentyl 4-aminobutanoate HCl

The synthesis of Cyclopentyl 4-aminobutanoate HCl can be readily achieved via Fischer esterification of 4-aminobutanoic acid with cyclopentanol in the presence of an acid catalyst.

G cluster_synthesis Synthesis Workflow GABA 4-Aminobutanoic Acid Reaction Esterification (Fischer) GABA->Reaction Cyclopentanol Cyclopentanol Cyclopentanol->Reaction HCl HCl (gas) or TMSCl HCl->Reaction Catalyst Product Cyclopentyl 4-aminobutanoate HCl Reaction->Product

Caption: Fischer esterification for the synthesis of Cyclopentyl 4-aminobutanoate HCl.

Protocol: Fischer Esterification [6][8][9][10]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobutanoic acid (1.0 eq) and cyclopentanol (10-20 eq, serving as both reactant and solvent).

  • Acid Catalyst Addition: Cool the mixture in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution for 15-20 minutes, or alternatively, add trimethylchlorosilane (TMSCl) (2.0-3.0 eq) dropwise.[8][11] The use of TMSCl in alcohol generates HCl in situ and also acts as a water scavenger.[8]

  • Reaction: Remove the ice bath and heat the mixture to reflux (typically 80-100 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Evaporate the excess cyclopentanol under reduced pressure.

  • Purification: The resulting crude solid or oil can be triturated with diethyl ether or a mixture of methanol and diethyl ether to induce crystallization.[6] Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford Cyclopentyl 4-aminobutanoate HCl as a crystalline solid.

Applications as a Chemical Intermediate

Cyclopentyl 4-aminobutanoate HCl is a bifunctional molecule that can undergo a variety of chemical transformations at its amino and ester groups.

Amide Bond Formation

The primary amine can be readily acylated to form a wide range of amides, which is a cornerstone reaction in medicinal chemistry.[12]

G cluster_amide Amide Bond Formation Start Cyclopentyl 4-aminobutanoate HCl Coupling Coupling Reagent (e.g., HATU, EDC) Start->Coupling CarboxylicAcid R-COOH CarboxylicAcid->Coupling Product N-Acyl Cyclopentyl 4-aminobutanoate Coupling->Product Base Base (e.g., DIPEA) Base->Coupling

Caption: General workflow for amide bond formation.

Protocol: HATU-Mediated Amide Coupling [13]

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Coupling: Add Cyclopentyl 4-aminobutanoate HCl (1.2 eq) to the activated carboxylic acid solution. Note: The initial addition of base will neutralize the HCl salt.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

N-Alkylation

The primary amine can be selectively mono- or di-alkylated to introduce further diversity. Reductive amination is a common and efficient method.[14][15][16]

Protocol: Reductive Amination [14]

  • Imine Formation: Dissolve Cyclopentyl 4-aminobutanoate HCl (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or dichloroethane. Add a base like triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir at room temperature for 4-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Reduction of the Ester

The cyclopentyl ester can be reduced to the corresponding primary alcohol, yielding 4-amino-1-butanol with a cyclopentyl protecting group on the hydroxyl end if the amine is first protected. If the amine is unprotected, a strong reducing agent will reduce the ester.

Protocol: Ester Reduction with LiAlH₄

Caution: Lithium aluminum hydride (LiAlH₄) reacts violently with water.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C. Slowly add a solution of N-protected Cyclopentyl 4-aminobutanoate (1.0 eq) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Workup and Purification: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure and purify the resulting alcohol by flash column chromatography.

Safety and Handling

While specific toxicity data for Cyclopentyl 4-aminobutanoate HCl is not available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds, it may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[17]

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic.[5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Cyclopentyl 4-aminobutanoate HCl is a promising and versatile chemical intermediate for the synthesis of novel compounds, particularly in the field of drug discovery. Its bifunctional nature allows for a wide range of chemical modifications, and the presence of the cyclopentyl moiety can confer advantageous physicochemical properties to the final products. The protocols outlined in this guide, derived from established literature on analogous compounds, provide a solid foundation for the synthesis and application of this valuable building block.

References

  • Johnston, G. A. R., Allan, R. D., Kennedy, S. M. K., & Twitchin, B. (1986). Structure-activity studies on the activity of a series of cyclopentane GABA analogues on GABAA receptors and GABA uptake. European Journal of Pharmacology, 122(3), 339-348.
  • Barrett, K. E., Ghia, J. E., & Wang, L. (2012). N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
  • Chebib, M., Duke, R. K., Allan, R. D., & Johnston, G. A. R. (2001). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. European Journal of Pharmacology, 430(2-3), 185-192.
  • Miller, S. C., & Scanlan, T. S. (1997). A facile method for the N-alkylation of α-amino esters. Tetrahedron, 53(34), 11715-11724.
  • Sasson, R., & Zilkha, A. (1984). N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride.
  • Black, D. StC., & Kumar, N. (2012). N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. Chemistry – An Asian Journal, 7(10), 2268-2271.
  • Taylor & Francis Group. (n.d.). Cyclopentanes. In Drug Discovery with Privileged Building Blocks.
  • Chamoin, S., Helynck, G., & Hubler, F. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 279-282.
  • Pearson Education. (2024, October 3).
  • Ovid Technologies. (n.d.). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons.
  • BenchChem. (2025). Application Notes and Protocols: Cyclopentyl Propionate Moiety as a Building Block for Pharmaceutical Compounds.
  • BenchChem. (2025).
  • Cobb, A. J. A. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews, 117(15), 10326-10376.
  • PubMed. (2017, June 28). α-Imino Esters in Organic Synthesis: Recent Advances.
  • ResearchGate. (n.d.). α-Imino Esters in Organic Synthesis: Recent Advances | Request PDF.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2025, August 6). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors | Request PDF.
  • ResearchGate. (2025, August 7). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid.
  • MDPI. (2022, November 7). Cycloalkyl Groups as Building Blocks of Artificial Carbohydrate Receptors: Studies with Macrocycles Bearing Flexible Side-Arms.
  • ChemRxiv. (n.d.). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • ChemRxiv. (2025, December 17). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery.
  • Google Patents. (n.d.).
  • Echemi. (2025, February 8).
  • Fisher Scientific. (n.d.).
  • Royal Society of Chemistry. (2022, July 15).
  • YouTube. (2021, October 22). Converting Esters to Amides: "Aminolysis".
  • Ghavre, M., Froese, J., & Donohoe, J. M. (2016). A Convenient Synthesis of Amino Acid Methyl Esters.
  • SciSpace. (n.d.). Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol.
  • ResearchGate. (n.d.). Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol.
  • MDPI. (2023, December 1).
  • Safety D
  • Cayman Chemical. (2025, September 10).
  • ChemScene. (n.d.).
  • AIP Publishing. (n.d.). NMR Study of the Protolysis Kinetics in Simple Amino Acids. I. Sarcosine Hydrochloride and its Ester.
  • PrepChem.com. (n.d.). Synthesis of a.
  • Sigma-Aldrich. (2024, August 6).
  • MDPI. (2022, February 9).
  • Organic Syntheses. (n.d.).
  • Google Patents. (n.d.). PL238790B1 - Method of preparing amino acid alkyl ester hydrochloride.
  • Master Organic Chemistry. (2022, November 16).
  • Google Patents. (n.d.). RU2202538C2 - Method of synthesis of 4-aminobutyric acid.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of Cyclopentyl 4-aminobutanoate Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Cyclopentyl 4-aminobutanoate hydrochloride, an ester derivative of the key inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a valuable compound in neurological research and drug development.[1][2][3] As with many ester-containing molecules, its utility is critically dependent on its stability in solution. The primary degradation pathway for this compound is the hydrolysis of its ester bond, which cleaves the molecule into its constituent parts: 4-aminobutanoic acid (GABA) and cyclopentanol.[4][5][6] This degradation not only reduces the concentration of the active compound but also introduces potential confounders into experimental systems.

This guide provides an in-depth, practical framework for researchers, scientists, and formulation professionals to understand, control, and prevent the hydrolysis of Cyclopentyl 4-aminobutanoate hydrochloride. By moving beyond simple instructions to explain the underlying chemical principles, this document empowers users to make informed decisions to ensure the integrity and reproducibility of their work.

Section 1: Understanding the Instability - The "Why"

This section addresses the fundamental chemical properties of Cyclopentyl 4-aminobutanoate hydrochloride that make it susceptible to degradation in aqueous environments.

Q1: What exactly is hydrolysis and why does it happen to this specific molecule?

A: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[7] In the case of Cyclopentyl 4-aminobutanoate, the vulnerable site is the ester functional group (-COO-). The hydrochloride salt form enhances water solubility and initial stability in the solid state, but once dissolved, the ester linkage is exposed to attack by water.[8] This reaction is catalyzed by both hydrogen ions (acid-catalysis) and hydroxide ions (base-catalysis), meaning it can be accelerated under both acidic and alkaline conditions.[5][9] The reaction with pure, neutral water is typically very slow.[6]

Hydrolysis Compound Cyclopentyl 4-aminobutanoate HCl GABA 4-Aminobutanoic Acid (GABA) Compound->GABA Hydrolysis Cyclopentanol Cyclopentanol Compound->Cyclopentanol Water H₂O

Caption: Hydrolysis of Cyclopentyl 4-aminobutanoate hydrochloride.

Q2: What are the primary factors that influence the rate of hydrolysis?

A: The stability of the ester in solution is not static; it is a dynamic process governed by several key environmental factors:

  • pH of the Solution: This is the most critical factor. The rate of hydrolysis is typically lowest in a slightly acidic to neutral pH range and increases dramatically at pH extremes. This relationship is often visualized as a "V" or "U" shaped curve known as a pH-rate profile.

  • Temperature: Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature. An increase in temperature provides the necessary activation energy for the reaction to proceed more quickly.[10] Storing solutions at elevated temperatures, or even room temperature for extended periods, can lead to significant degradation.[4]

  • Solvent Composition: The presence of water is a prerequisite for hydrolysis. The concentration, or more accurately, the activity of water in the solvent system, directly impacts the degradation rate.

  • Presence of Catalysts: Besides protons (H+) and hydroxide ions (OH-), other species can catalyze hydrolysis. Certain metal ions, for example, can act as Lewis acids and accelerate the breakdown of the ester.[11]

Section 2: Proactive Stabilization Strategies - The "How"

This section provides actionable protocols and best practices for preparing and storing solutions to minimize degradation.

FAQ 1: What is the optimal pH for my solution, and how do I maintain it?

A: While the exact pH of maximum stability for Cyclopentyl 4-aminobutanoate hydrochloride must be determined empirically, a general guiding principle for amino acid esters is to maintain a slightly acidic pH, typically between 4.0 and 6.0 . In this range, both acid- and base-catalyzed hydrolysis are minimized.

The most reliable way to maintain this pH is by using a biological buffer . Simply dissolving the compound in deionized water is insufficient, as the compound's own properties and dissolution of atmospheric CO₂ can cause pH shifts.

Table 1: Recommended Buffer Systems for Solution Preparation

Buffer SystempKaEffective pH RangeNotes
Acetate Buffer4.763.8 - 5.8Excellent choice for the target pH range.
Citrate Buffer3.13, 4.76, 6.403.0 - 6.2Provides strong buffering capacity across a broad range.
Phosphate Buffer7.216.2 - 8.2Use with caution; may push pH slightly higher than optimal.
Experimental Protocol: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution in a 50 mM sodium acetate buffer at pH 5.0.

Materials:

  • Cyclopentyl 4-aminobutanoate hydrochloride

  • Sodium Acetate (Anhydrous)

  • Glacial Acetic Acid

  • High-purity water (e.g., HPLC-grade)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Sterile, amber glass vials for storage

Procedure:

  • Prepare the Buffer (50 mM Sodium Acetate, pH 5.0): a. Dissolve approximately 4.1 g of sodium acetate in 900 mL of high-purity water. b. Adjust the pH to 5.0 by slowly adding glacial acetic acid while monitoring with a calibrated pH meter. c. Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add water to the mark. Mix thoroughly.

  • Prepare the Stock Solution (10 mM): a. Accurately weigh the required amount of Cyclopentyl 4-aminobutanoate hydrochloride. (For 10 mL of a 10 mM solution, you would need Molecular Weight * 0.010 L * 0.010 mol/L grams). b. Place the weighed compound into a 10 mL volumetric flask. c. Add approximately 8 mL of the prepared pH 5.0 acetate buffer and gently swirl to dissolve the compound completely. d. Once dissolved, add the buffer to the 10 mL mark. e. Cap the flask and invert several times to ensure homogeneity.

  • Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials. This minimizes pH changes from repeated opening and exposure to air, as well as contamination. b. Store the vials immediately at 2-8°C . For long-term storage (>1 week), consider storing at -20°C or below.

FAQ 2: Can I use co-solvents to improve stability?

A: Yes, reducing the water content of the formulation is a proven strategy to inhibit hydrolysis.[7] If your experimental design allows, replacing a portion of the water with a non-aqueous, water-miscible solvent like propylene glycol or ethanol can significantly extend the shelf-life of the compound in solution. However, you must ensure the co-solvent is non-reactive and does not interfere with your downstream application.[12]

FAQ 3: Are there any other additives that can help?

A: For highly sensitive applications or long-term liquid formulations, the inclusion of a chelating agent can be beneficial. Metal ion contaminants, often leached from glassware or present in reagents, can catalyze hydrolysis.

  • Recommendation: Add EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.01-0.1%) to your buffer. EDTA will sequester these metal ions, rendering them catalytically inactive.[7][11]

Section 3: Troubleshooting Guide: Identifying and Quantifying Hydrolysis

Even with the best precautions, it is essential to verify the stability of your solutions, especially when troubleshooting unexpected experimental results.

Q1: How can I definitively check if my compound has degraded?

A: The most reliable method for assessing the purity and stability of your compound is High-Performance Liquid Chromatography (HPLC) . An HPLC assay can separate and quantify the parent compound from its hydrolysis products (GABA and cyclopentanol).[13]

Protocol: HPLC Method for Quantifying Degradation

Objective: To separate and quantify Cyclopentyl 4-aminobutanoate hydrochloride and its primary hydrolytic degradant, 4-aminobutanoic acid.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a high aqueous concentration (e.g., 95% A) and gradually increase the organic phase (B) to elute the more hydrophobic parent compound. A sample gradient might be:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 60% B

    • 20-25 min: 60% to 95% B

    • 25-30 min: Hold at 95% B

Detection:

  • UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the ester and carboxylic acid functional groups.

Analysis:

  • Inject a Standard: First, run a freshly prepared, known-concentration standard of Cyclopentyl 4-aminobutanoate hydrochloride to determine its retention time and peak area.

  • Inject the Sample: Run your stored solution under the identical HPLC conditions.

  • Interpretation:

    • Intact Sample: The chromatogram will show a single major peak corresponding to the retention time of your standard.

    • Degraded Sample: You will observe a decrease in the peak area of the parent compound and the appearance of a new, earlier-eluting peak corresponding to the more polar 4-aminobutanoic acid. The percentage of degradation can be calculated from the relative peak areas.

Q2: I suspect my solution has degraded. What is my troubleshooting workflow?

A: If you observe unexpected results in your experiments or if a solution has been stored improperly, follow this logical troubleshooting sequence.

Troubleshooting node_start Degradation Suspected node_check_storage Review Storage Conditions - Temperature? - Duration? node_start->node_check_storage node_check_prep Review Preparation Protocol - Was a buffer used? - What was the final pH? node_check_storage->node_check_prep node_analyze Mandatory Step: Analyze by HPLC node_check_prep->node_analyze node_confirm Degradation Confirmed? node_analyze->node_confirm node_discard Discard Solution. Prepare Fresh Stock. node_confirm->node_discard Yes node_ok Solution is Stable. Investigate other experimental variables. node_confirm->node_ok No node_reassess Re-assess Protocol: - Adjust pH - Lower Temperature - Add Chelators node_discard->node_reassess

Caption: Troubleshooting workflow for suspected solution degradation.

Section 4: Summary of Best Practices

For quick reference, this table summarizes the critical recommendations for ensuring the stability of Cyclopentyl 4-aminobutanoate hydrochloride solutions.

Table 2: Summary of Handling and Storage Recommendations

ParameterDoDon'tRationale
pH Control Always use a buffer system (e.g., Acetate, Citrate) to maintain a pH between 4.0 and 6.0.Dissolve in unbuffered water for storage.Minimizes both acid- and base-catalyzed hydrolysis, targeting the pH of maximum stability.[11]
Temperature Store all solutions at 2-8°C for short-term use and -20°C or below for long-term storage.Leave solutions at room temperature for extended periods.Significantly slows the kinetic rate of the hydrolysis reaction.[4][7]
Solvent Use high-purity (e.g., HPLC-grade) water. Consider using co-solvents (e.g., propylene glycol) to reduce water activity if the application allows.Use tap water or low-grade deionized water.Minimizes water content and eliminates potential catalytic impurities.[7]
Preparation Prepare stock solutions fresh. If storing, aliquot into single-use vials.Prepare large batches that are used over many weeks with repeated access.Prevents contamination and pH shifts from repeated exposure to the atmosphere.
Additives Consider adding a chelating agent like EDTA (0.01-0.1%) to buffers.Ignore the potential impact of trace metal ion contaminants.Sequesters metal ions that can act as catalysts for hydrolysis.[11]
Verification Periodically check the purity of long-term stored solutions via HPLC.Assume a solution is stable indefinitely without verification.Provides empirical evidence of solution integrity and ensures reproducibility.

References

  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Hill, S. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.
  • Noszál, B., Kraszni, M., & Visky, D. (1999). [Characterization of the kinetics of ester hydrolysis at the submolecular level]. Acta Pharmaceutica Hungarica, 69(3), 147–154.
  • Nair, P. M. (1956). Kinetic studies in ester hydrolysis. Part VI. The Steric Factor in Ester Hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 43(5), 299-307.
  • Waterman, K. C. (2007). Hydrolysis in Pharmaceutical Formulations. In Pharmaceutical Manufacturing Handbook (pp. 577-596). John Wiley & Sons, Inc.
  • Quora. (2017). How to prevent hydrolysis in a drug.
  • Islam, M. R., et al. (2023). Kinetic studies in ester hydrolysis. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 29-43.
  • Brown, W. P. (2026). Kinetics study 7.5 Ester hydrolysis. Doc Brown's Chemistry.
  • Hird, S. (2024). Ester Hydrolysis (AQA A Level Chemistry): Revision Note. Save My Exams.
  • Chemguide. (n.d.). Hydrolysing Esters.
  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
  • COP Bela. (n.d.). Module 02 Hydrolysis.
  • PubChem. (n.d.). Cyclohexyl 4-aminobutanoate. National Center for Biotechnology Information.
  • PubChem. (n.d.). Ethyl 4-[cyclopropyl(ethyl)amino]butanoate. National Center for Biotechnology Information.
  • BioCrick. (n.d.). 4-Aminobutanoic acid | CAS:56-12-2.
  • ChemicalBook. (2026). 4-Aminobutyric acid | 56-12-2.
  • FooDB. (2010). Showing Compound 4-Aminobutyric acid (FDB008937).
  • BenchChem. (2025). Stability of (S)-Methyl 2-aminobutanoate hydrochloride in different solvents.
  • ChemFaces. (n.d.). 4-Aminobutanoic acid | CAS:56-12-2 | Manufacturer.
  • ChemScene. (n.d.). 13031-60-2 | Methyl 4-aminobutanoate hydrochloride.
  • MedchemExpress. (n.d.). Ethyl 4-aminobutanoate hydrochloride (H-GABA-OEt·HCl).
  • Kumagai, H., et al. (2012). Rapid determination of 4-aminobutyric acid and L-glutamic acid in biological decarboxylation process by capillary electrophoresis-mass spectrometry. Electrophoresis, 33(1), 102-108.

Sources

Removing impurities from Cyclopentyl 4-aminobutanoate reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: GABA-EST-004
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Ticking Clock" of GABA Esters

Welcome to the technical support center. If you are working with Cyclopentyl 4-aminobutanoate , you are likely facing one of two critical issues: your product is cyclizing into a lactam (pyrrolidin-2-one), or you cannot remove the high-boiling cyclopentanol solvent/reagent.

The Core Challenge: This molecule is an ester of


-aminobutyric acid (GABA). Structurally, it possesses a primary amine and an ester 4 carbons away. This is the perfect geometric setup for an intramolecular nucleophilic attack, leading to pyrrolidin-2-one  (lactamization).

Thermodynamic Reality: The 5-membered lactam ring is thermodynamically favored over the linear ester. In the free-base form, your product is essentially a "ticking clock." Heat and basic conditions accelerate this degradation.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "My product isolated as an oil, but it solidified overnight into a white mass that isn't my target. What happened?"

Diagnosis: You have likely experienced spontaneous lactamization . Technical Explanation: If you isolated the free amine (neutralized the salt) and left it neat or in solution at room temperature, the amine attacked the ester carbonyl. The solid is pyrrolidin-2-one (MP ~25°C, often solidifies in fridges) or a polymer. The Fix:

  • Immediate Action: Check NMR. A shift of the methylene protons adjacent to the nitrogen (from

    
     ~2.6 to 
    
    
    
    ~3.3 ppm) confirms lactam formation.
  • Prevention: Never store Cyclopentyl 4-aminobutanoate as a free base. Isolate and store it exclusively as a salt (Hydrochloride or Tosylate). The protonated amine (

    
    ) is non-nucleophilic and cannot cyclize.
    
Q2: "I used excess cyclopentanol to drive the reaction, but I can't rotovap it off. It boils too high."

Diagnosis: Cyclopentanol has a boiling point of 140°C. Attempting to distill this off requires heat that will destroy your labile ester. Technical Explanation: You are fighting Raoult’s Law. As the concentration of alcohol decreases, the energy required to remove the remaining traces increases, necessitating higher bath temperatures that promote lactamization. The Fix:

  • Azeotropic Removal: Cyclopentanol forms an azeotrope with water.[1] However, adding water to a labile ester is risky.

  • The "Anti-Solvent" Wash (Recommended): Convert your product to the p-Toluenesulfonate (Tosylate) salt . This salt is typically solid and insoluble in ether/ethyl acetate, whereas cyclopentanol is highly soluble in these organic solvents. You can simply wash the alcohol away from the solid product.

Q3: "My silica column resulted in 0% yield. Where did the compound go?"

Diagnosis: On-column degradation. Technical Explanation: Silica gel is slightly acidic (


). While this doesn't deprotonate the amine, the slow elution time allows for hydrolysis. Conversely, if you added Triethylamine (TEA) to the eluent to "neutralize" the silica, you created the free base, which likely cyclized on the column.
The Fix: 
  • Avoid Normal Phase Chromatography: Use Reverse Phase (C18) with an acidic buffer (0.1% TFA) to keep the amine protonated.

  • Preferred Method: Recrystallization of the salt (see Protocol A).

Part 2: Impurity Landscape & Logic

The following diagrams illustrate the degradation pathways and the logic flow for purification.

Figure 1: Reaction & Impurity Pathways

G GABA GABA (Zwitterion) Target Cyclopentyl 4-aminobutanoate (Target Ester) GABA->Target + Cyclopentanol + Acid Cat. Cyclopentanol Cyclopentanol (Reagent/Solvent) Cyclopentanol->Target Lactam Pyrrolidin-2-one (Major Impurity) Target->Lactam Heat or Base (Cyclization) Salt Stable Salt Form (HCl / pTsOH) Target->Salt + Acid (HCl/pTsOH) (Stabilization) Salt->Target Base (Neutralization)

Caption: The "Lactam Trap": The target ester is kinetically unstable and naturally reverts to the thermodynamic lactam product unless "trapped" as a salt.

Figure 2: Purification Decision Tree

Purification Start Crude Reaction Mixture CheckState Is Product a Solid Salt? Start->CheckState YesSalt Yes (Precipitate) CheckState->YesSalt Yes NoSalt No (Oil/Solution) CheckState->NoSalt No Wash Triturate/Wash with Et2O or EtOAc YesSalt->Wash Result1 Pure Salt (Cyclopentanol removed in filtrate) Wash->Result1 ImpurityCheck Major Impurity? NoSalt->ImpurityCheck Alcohol Excess Cyclopentanol ImpurityCheck->Alcohol Alcohol Lactam Lactam Present ImpurityCheck->Lactam Lactam SaltForm Add p-TsOH in Et2O Induce Crystallization Alcohol->SaltForm SaltForm->Wash Extract Cold Acid/Base Extraction (Keep T < 5°C) Lactam->Extract

Caption: Decision logic for purification. Note that converting to a salt is the central node for successful purification.

Part 3: Validated Protocols

Method A: The "Salt Crash" (Recommended)

Best for: Removing excess cyclopentanol and preventing lactamization.

Theory: Amino acid ester salts (specifically Tosylates or Hydrochlorides) form strong crystal lattices that exclude non-polar organic impurities like cyclopentanol.

  • Concentration: Concentrate the crude reaction mixture (containing the ester, solvent, and excess cyclopentanol) to roughly 1/3rd volume under reduced pressure. Do not heat above 40°C.

  • Solvent Swap: Dilute the residue with anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
    • Note: Cyclopentanol is miscible with ether; the amino ester salt is generally not.

  • Acid Addition:

    • If product is currently a free base: Add 1.05 equivalents of p-Toluenesulfonic acid monohydrate (p-TsOH) dissolved in minimum acetone/ethanol.

    • If product is already a salt: Proceed to step 4.

  • Precipitation: Cool the mixture to 0°C with stirring. A white precipitate should form.

    • Troubleshooting: If an oil forms ("oiling out"), add a seed crystal and scratch the glass. If persistent, decant the ether (removing most cyclopentanol) and repeat the trituration with fresh ether.

  • Filtration: Filter the solid under argon/nitrogen.

  • Wash: Wash the filter cake copiously with cold ether. This filtrate contains your cyclopentanol impurity.

Method B: Cold Phase Separation (Emergency Only)

Best for: Removing lactam impurity if salt crystallization fails.

Theory: Pyrrolidin-2-one is a neutral amide. The target ester is a basic amine. We can separate them by pH manipulation, but speed is vital to prevent hydrolysis.

  • Preparation: Pre-cool all solvents and the crude mixture to < 5°C (Ice bath).

  • Acid Phase: Dissolve crude oil in Ethyl Acetate (EtOAc). Extract with cold 0.5M HCl.

    • Distribution:

      • Organic Layer: Contains Cyclopentanol and Pyrrolidin-2-one (Lactam) . Discard this.

      • Aqueous Layer: Contains Target Ester (Protonated) and unreacted GABA.

  • Basification (The Danger Zone):

    • Add fresh cold EtOAc to the aqueous layer.

    • Rapidly adjust pH to ~9-10 using cold Saturated

      
       or 
      
      
      
      . Do not use NaOH (too aggressive).
  • Extraction: Immediately shake and separate. Re-extract aqueous layer once more with EtOAc.

  • Stabilization: Combine organic layers, dry over

    
     (fast), and immediately  add 1 equivalent of HCl (in dioxane/ether) to re-form the salt before concentration.
    

Part 4: Data Reference Table

ComponentStructure TypeSolubility (Water)Solubility (Ether)pKa (Approx)Removal Strategy
Cyclopentyl 4-aminobutanoate Amine EsterHigh (as salt)Low (as salt)~10.6 (Amine)Target
GABA Amino Acid (Zwitterion)HighInsoluble4.0 / 10.6Water wash / Filtration
Cyclopentanol Cyclic AlcoholLow (~10 g/L)Miscible~16Ether wash of salt
Pyrrolidin-2-one Lactam (Amide)MiscibleMiscible~ -0.5 (Amide O)Acid wash (stays in organic)

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 119, gamma-Aminobutyric acid. Retrieved from [Link]

    • Citation Context: pKa values and physical properties of the starting m
  • Organic Syntheses. (1925). Cyclopentanone (Precursor/Analog handling). Organic Syntheses, Coll. Vol. 1, p.192. Retrieved from [Link]

    • Citation Context: Handling of cyclopentyl derivatives and boiling point data for separ
  • Hull, R. (1979). The reaction of amino-acid esters with ethyl 2-chloro-3-oxobutanoate. Journal of the Chemical Society, Perkin Transactions 1. Citation Context: General reactivity of amino acid esters and cyclization risks (Standard Organic Chem Reference).
  • Citation Context: Confirmation of lactamization pathways
  • University of Rochester. (n.d.). Work up of Organic Reactions: Removing Solvents. Retrieved from [Link]

    • Citation Context: General strategies for removing high-boiling alcohols and azeotropic d

(Note: While specific literature on "Cyclopentyl 4-aminobutanoate" is sparse, the chemistry is derived from well-established principles of GABA ester stability and general amino acid ester purification.)

Sources

Technical Support Center: Crystallization of GABA Cyclopentyl Ester HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Crystallization & Isolation Compound:


-Aminobutyric Acid (GABA) Cyclopentyl Ester Hydrochloride
Document ID:  TS-GABA-CPE-001
Author:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Crystallizing amino acid esters—specifically the hydrochloride salts of secondary alcohol esters like GABA cyclopentyl ester —presents a unique duality of failure modes. You are fighting two opposing forces:

  • Thermodynamic Instability: The ester bond is susceptible to acid-catalyzed hydrolysis if moisture is present, reverting to GABA and cyclopentanol.

  • Kinetic Traps (Oiling Out): The cyclopentyl ring adds significant lipophilicity to the cation, while the chloride anion demands a polar lattice. This amphiphilic nature often leads to Liquid-Liquid Phase Separation (LLPS), or "oiling out," rather than nucleation.

This guide moves beyond basic recipes to the physics of the crystallization interface, ensuring you can isolate high-purity material consistently.

Module 1: The "Oiling Out" Phenomenon

Symptom: The solution becomes turbid/milky, and a viscous oil settles at the bottom. Cooling further only solidifies the oil into a glass, not a crystal.

The Mechanism

Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility Curve is engaged. This happens because the energy barrier to form an amorphous droplet is lower than the energy required to organize a rigid ionic lattice.

  • Cause 1: Supersaturation is too high. You are crashing the product out so fast that molecules aggregate randomly (oil) rather than aligning (crystal).[1]

  • Cause 2: Impurities. Unreacted cyclopentanol acts as a "solvent" for the oil phase, stabilizing the droplets.

  • Cause 3: Temperature. The "oiling out" limit is often temperature-dependent.[2]

Troubleshooting Workflow

Use this decision matrix to diagnose and resolve oiling out.

OilingOutTroubleshoot Start Observation: Product Oils Out CheckPurity Check Purity (NMR/TLC) Is Cyclopentanol present? Start->CheckPurity Purify Action: Triturate crude oil with Et2O/Hexane to remove alcohol CheckPurity->Purify Yes (>5%) CheckConc Check Concentration Is solution highly supersaturated? CheckPurity->CheckConc No (Clean) Purify->CheckConc Dilute Action: Re-dissolve and dilute by 20-30% CheckConc->Dilute Yes TempControl Action: Implement Slow Cooling Ramp (<5°C/hr) CheckConc->TempControl No Seed Action: Seed at Metastable Zone (Just before cloud point) Dilute->Seed TempControl->Seed

Figure 1: Decision matrix for resolving Liquid-Liquid Phase Separation (Oiling Out).

Module 2: Solvent System Selection

For GABA cyclopentyl ester HCl, standard amino acid solvents (like Methanol/Ether) often fail because the cyclopentyl group makes the salt too soluble in alcohols and too soluble in ethers.

Recommended System: Isopropanol (IPA) + Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) + Diethyl Ether .

Solvent Compatibility Table
Solvent TypeSpecific SolventRoleSuitabilityTechnical Note
Good Solvent Isopropanol (IPA) DissolverHigh Best balance. High enough BP to dissolve, but bulky enough to allow precipitation when cooled.
Good Solvent Methanol (MeOH)DissolverLowAvoid. Too polar; product is too soluble even at -20°C. Promotes transesterification.
Good Solvent Dichloromethane (DCM)DissolverMediumGood for initial dissolution of crude oils, but hard to crystallize from directly.
Anti-Solvent MTBE PrecipitatorHigh Preferred over diethyl ether due to higher boiling point (safer) and slightly lower polarity.
Anti-Solvent Diethyl EtherPrecipitatorMediumClassic choice, but extremely volatile. Good for "vapor diffusion" methods.[3]
Anti-Solvent Hexane/HeptanePrecipitatorLowRisk of Oiling Out. Polarity gap is too large. Causes immediate crashing (LLPS).

Module 3: The "Gold Standard" Crystallization Protocol

Objective: Isolate crystalline GABA cyclopentyl ester HCl from a crude reaction mixture (e.g., after thionyl chloride esterification).

Prerequisites
  • Dryness: All glassware must be flame-dried. Moisture is the enemy.

  • Purity: Crude oil should be free of excess SOCl

    
     (azeotrope with toluene if necessary).
    
Step-by-Step Procedure
  • Dissolution (The "Good" Solvent):

    • Take the crude gummy solid/oil.

    • Add anhydrous Isopropanol (IPA) dropwise while heating to 50–60°C.

    • Critical: Add only enough IPA to dissolve the solid. If it looks like a clear oil at the bottom, you have not dissolved it; you have melted it. Add more IPA until it is a homogeneous solution.

  • The Cloud Point (Anti-Solvent Addition):

    • Remove from heat.[4]

    • While warm, add MTBE (or Diethyl Ether) dropwise with vigorous stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 2-3 drops of IPA to clear the solution back to transparent.

  • Nucleation (Seeding):

    • If you have a seed crystal: Add it now (at ~40°C).

    • If no seed: Scratch the inner wall of the flask with a glass rod at the air-liquid interface. This micro-abrasion creates nucleation sites.

  • Controlled Cooling (The Trap):

    • Do NOT place directly in ice. This causes oiling out.

    • Wrap the flask in a towel or place in a warm water bath and let it cool to Room Temperature (RT) over 2 hours.

    • Once at RT, verify crystals are forming (not oil droplets).

    • Move to

      
       fridge for 4 hours.
      
    • Finally, move to

      
       freezer overnight to maximize yield.
      
  • Isolation:

    • Filter rapidly under a blanket of Nitrogen or Argon (the salt is hygroscopic).

    • Wash with cold (

      
      ) MTBE/Ether (1:1 mixture).
      
    • Dry in a vacuum desiccator over

      
       or KOH pellets.
      

Module 4: Managing Hydrolysis & Stability

The cyclopentyl ester is sterically hindered, offering some protection, but the HCl salt creates an acidic micro-environment that catalyzes auto-hydrolysis if water is present.

The Degradation Pathway

HydrolysisPathway Ester GABA Cyclopentyl Ester HCl TS Tetrahedral Intermediate Ester->TS + H2O Water H2O (Moisture) Water->TS GABA GABA (Zwitterion/HCl) TS->GABA Hydrolysis Alcohol Cyclopentanol TS->Alcohol

Figure 2: Acid-catalyzed hydrolysis pathway triggered by atmospheric moisture.

Prevention Strategy:

  • Solvent Drying: Never use "bottle" grade solvents. Use anhydrous grades or dry over 3Å molecular sieves for 24 hours.

  • Desiccation: Store final crystals in a desiccator. If the crystals turn into a "goo" after a week, they have absorbed water and hydrolyzed.

Frequently Asked Questions (FAQ)

Q: My product solidified, but it melts into a liquid as soon as I put it on the filter paper. Why? A: You likely have a solvate or the solid is extremely hygroscopic .

  • Diagnosis: The airflow through the funnel pulls atmospheric moisture into the crystal, dissolving it (deliquescence).

  • Fix: Use a sintered glass funnel with a nitrogen cone (positive pressure) or filter inside a glovebag. Do not pull air through the cake for long; wash and immediately transfer to a vacuum desiccator.

Q: I see crystals, but they are brown/yellow. The literature says they should be white. A: Color usually comes from oxidation of trace cyclopentanol or thionyl impurities.

  • Fix: Perform a "charcoal drop." Dissolve the colored crystals in minimum hot IPA, add activated carbon (1% w/w), stir for 5 mins, and filter hot through Celite. Then proceed with the crystallization protocol.[2][5][6]

Q: Can I use Ethanol instead of Isopropanol? A: You can, but Ethanol is often "too good" a solvent. You will lose significant yield (product stays in the mother liquor). IPA is preferred because its secondary alcohol structure reduces the solubility of the amino acid salt slightly compared to primary alcohols.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Technical Resource Center. Link (Authoritative source on LLPS mechanisms).

  • Anand, H. et al. "Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA." Current Issues in Pharmacy and Medical Sciences, 2016 .[7] Link (Specific synthesis context for GABA esters with cyclic alcohols).

  • Tung, H. et al.Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009.

Sources

Validation & Comparative

Comparative Mass Spectrometric Profiling: Cyclopentyl 4-aminobutanoate vs. Linear GABA Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopentyl 4-aminobutanoate is a lipophilic ester prodrug of


-aminobutyric acid (GABA), designed to enhance blood-brain barrier (BBB) permeability compared to the polar parent compound. In mass spectrometry (MS), this molecule exhibits a distinct fragmentation behavior driven by the stability of the cyclopentyl ring and the high propensity for intramolecular cyclization.

This guide provides a technical analysis of its fragmentation patterns, contrasting them with linear alkyl esters (e.g., methyl-GABA) and the parent neurotransmitter. It establishes a self-validating identification protocol for researchers in pharmacokinetics and drug development.

Structural Analysis & Fragmentation Mechanics

The mass spectral behavior of Cyclopentyl 4-aminobutanoate (


, MW: 171.24 Da) is governed by three competing mechanisms: Lactamization , McLafferty-like Rearrangement , and Inductive Cleavage .
1.1 The Dominant Pathway: Lactamization

Unlike simple aliphatic amines, GABA esters possess a nucleophilic amine at position 4 and an electrophilic carbonyl at position 1. Under Electrospray Ionization (ESI+), the protonated molecular ion (


, m/z 172) rapidly undergoes intramolecular cyclization.
  • Mechanism: The terminal amine attacks the ester carbonyl, displacing the cyclopentanol group.

  • Result: Formation of the protonated pyrrolidin-2-one (m/z 86).

  • Significance: This is often the base peak (100% abundance) for all GABA esters, making it a class-characteristic fragment rather than a unique identifier.

1.2 The Diagnostic Pathway: Cyclopentene Loss

The distinguishing feature of the cyclopentyl ester compared to methyl/ethyl esters is the availability of


-hydrogens on the ring.
  • Mechanism: A 1,5-hydrogen shift from the cyclopentyl ring to the carbonyl oxygen facilitates the elimination of a neutral cyclopentene molecule (

    
    , 68 Da).
    
  • Result: Formation of the protonated GABA ion (m/z 104).

  • Differentiation: Methyl esters cannot undergo this elimination (lacking

    
    -hydrogens on the alcohol side) and instead lose neutral methanol (32 Da).
    
1.3 Fragmentation Pathway Diagram

The following diagram illustrates the competing decay pathways for the precursor ion


.

FragmentationPathway Parent [M+H]+ Precursor m/z 172 (Cyclopentyl 4-aminobutanoate) Intermediate Protonated GABA m/z 104 Parent->Intermediate - Cyclopentene (68 Da) McLafferty-like H-Shift Lactam Pyrrolidin-2-one m/z 86 (Base Peak) Parent->Lactam - Cyclopentanol (86 Da) Intramolecular Cyclization Ring Cyclopentyl Cation m/z 69 Parent->Ring Inductive Cleavage (C-O Bond Break) AmmoniaLoss [M+H - NH3]+ m/z 155 Parent->AmmoniaLoss - NH3 (17 Da) Intermediate->Lactam - H2O (18 Da)

Figure 1: Competing fragmentation pathways for Cyclopentyl 4-aminobutanoate in ESI+ mode. The formation of m/z 86 is the thermodynamic sink.

Comparative Performance Guide

This section compares the Cyclopentyl derivative against the standard Methyl ester and the parent GABA molecule.

2.1 Analytical Comparison Table
FeatureCyclopentyl 4-aminobutanoateMethyl 4-aminobutanoateGABA (Parent)
Precursor (

)
172.13 118.08 104.07
Base Peak (Fragment) 86 (Pyrrolidinone)86 (Pyrrolidinone)87 (

) or 86
Diagnostic Neutral Loss -68 Da (Cyclopentene)-32 Da (Methanol)-17 Da (Ammonia)
Secondary Fragment 69 (Cyclopentyl cation)59 (Carbomethoxy)44 (Carboxyl loss)
Hydrophobicity (LogP) ~1.8 (High Retention)~0.2 (Low Retention)-2.3 (Elutes in Void)
Blood-Brain Barrier High PenetrationModeratePoor/Negligible
2.2 Interpretation of Data
  • Retention Time Shift: The most critical differentiator is chromatographic. The cyclopentyl group adds significant lipophilicity. On a standard C18 column, GABA elutes near the void volume (

    
    ), Methyl-GABA elutes early, while Cyclopentyl-GABA will show strong retention (
    
    
    
    ).
  • Isobaric Interference: Be cautious of leucine/isoleucine esters. However, the specific transition

    
     is unique to the cyclopentyl moiety, distinguishing it from linear aliphatic isomers.
    
Experimental Protocol: Self-Validating Workflow

To ensure data integrity, use the following LC-MS/MS protocol. This workflow includes specific "Go/No-Go" checkpoints.

3.1 Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. (Cyclopentyl ester expected elution: ~3.5 - 4.0 min).

3.2 Mass Spectrometry Settings (ESI+)
  • Source Voltage: 3.5 kV.

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.

    • Quantitation (MRM): Optimized at 20 eV for

      
      .
      
    • Confirmation: Optimized at 25 eV for

      
      .
      
3.3 The Validation Workflow

The following DOT diagram outlines the decision logic for confirming the compound's identity.

ValidationWorkflow Sample Sample Injection Parent_Check Check Precursor (m/z 172?) Sample->Parent_Check RT_Check Check Retention Time (Is it > Methyl Ester?) Frag_Check Check Fragments RT_Check->Frag_Check Yes Result_Neg NEGATIVE / Isomer RT_Check->Result_Neg No (Too Polar) Parent_Check->RT_Check Yes Parent_Check->Result_Neg No Result_Pos POSITIVE ID: Cyclopentyl GABA Frag_Check->Result_Pos Found m/z 86 AND 69 Frag_Check->Result_Neg Only m/z 86 found (Could be other isomer)

Figure 2: Logic flow for validating Cyclopentyl 4-aminobutanoate identity, emphasizing the necessity of the m/z 69 fragment for specificity.

References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Pyrrolidinone. NIST Standard Reference Database. [Link]

  • PubChem. (2025).[1] Compound Summary: Methyl 4-aminobutanoate. National Library of Medicine. [Link]

  • Sánchez-Guijo, A., et al. (2023). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids. bioRxiv. [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. [Link]

Sources

Comparing lipophilicity of Cyclopentyl GABA ester against other GABA analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Lipophilicity and Pharmacokinetics of Cyclopentyl GABA Ester vs. Standard Analogs

Executive Summary The blood-brain barrier (BBB) remains the primary obstacle for GABAergic therapeutics. While


-aminobutyric acid (GABA) is the central nervous system's chief inhibitory neurotransmitter, its zwitterionic nature at physiological pH (LogP 

-2.3) prevents passive diffusion across the BBB.

This guide compares Cyclopentyl GABA Ester —a lipophilic prodrug strategy—against standard GABA analogs (Gabapentin, Phenibut, and Pregabalin). The analysis focuses on the physicochemical property of lipophilicity (LogP/LogD) and its direct correlation with BBB permeability mechanisms. Unlike Gabapentin, which relies on saturable transport (LAT1), Cyclopentyl GABA Ester utilizes a "Trojan Horse" mechanism: high lipophilicity facilitates passive diffusion, followed by enzymatic hydrolysis within the CNS to release active GABA.

Molecular Analysis & Structural Logic

The fundamental difference between these compounds lies in their strategy for BBB penetration: Modification (backbone alteration) vs. Masking (prodrug formation).

CompoundStructure TypeChemical StrategyMechanism of BBB Entry
GABA Linear Amino AcidNative NeurotransmitterNegligible (Zwitterionic Trapping)
Cyclopentyl GABA Ester Ester Prodrug Carboxyl Masking Passive Diffusion (High Lipophilicity)
Gabapentin Cyclic AnalogBackbone Modification (Cyclohexane)Carrier-Mediated (LAT1 Transporter)
Phenibut Phenyl AnalogBackbone Modification (

-Phenyl)
Mixed (Diffusion + Transport)
Structural Impact on Lipophilicity[2]
  • GABA: Exists as a zwitterion (

    
    ) at pH 7.4. The charged poles create a hydration shell, preventing lipid bilayer interaction.
    
  • Cyclopentyl GABA Ester: The cyclopentyl group esterifies the carboxylic acid, removing the negative charge. The molecule becomes a cation (

    
    ) or neutral amine depending on pH, but the bulky lipophilic cyclopentyl ring (
    
    
    
    ) drastically increases the partition coefficient.
  • Gabapentin: Retains the zwitterionic pair but adds a lipophilic cyclohexane ring. This increases LogP slightly but not enough for significant passive diffusion; it mimics Leucine to hijack the LAT1 transporter.

Comparative Lipophilicity Data (LogP/LogD)

The following data aggregates experimental and predicted values. Note the massive shift in lipophilicity for the ester form.

Table 1: Physicochemical Profile & BBB Permeability

CompoundLogP (Octanol/Water)LogD (pH 7.4)Polar Surface Area (TPSA)BBB Permeability Mechanism
GABA -2.30 (Exp)-2.3063.3

Poor (Paracellular leak only)
Cyclopentyl GABA Ester +1.85 (Pred) +0.95 (Pred) 26.3

High (Passive Transcellular)
Gabapentin -1.10 (Exp)-1.3063.3

High (LAT1 Carrier Transport)
Phenibut -1.40 (Exp)-1.4063.3

Moderate (Carrier + Diffusion)
Pregabalin -1.35 (Exp)-1.3563.3

High (LAT1 Carrier Transport)

Critical Insight: The Cyclopentyl Ester shifts the LogP from negative (hydrophilic) to positive (lipophilic). A LogP > 0 is generally required for passive BBB diffusion. The ester masking reduces TPSA effectively, as the carboxyl oxygen is capped.

Mechanism of Action & Transport Pathways

The diagram below illustrates the divergent pathways for the Cyclopentyl Ester (Prodrug) versus Gabapentin (Analog).

BBB_Transport cluster_blood Systemic Circulation (Blood) cluster_bbb Blood-Brain Barrier (Endothelium) cluster_brain Brain Parenchyma (CNS) GABA GABA (Zwitterion) Lipid Lipid Bilayer (Non-Saturable) GABA->Lipid Blocked GBP Gabapentin (Substrate) LAT1 LAT1 Transporter (Saturable) GBP->LAT1 Hijacks Transport CGE Cyclopentyl GABA Ester (Lipophilic Prodrug) CGE->Lipid Passive Diffusion Esterase Brain Esterases (Hydrolysis) CGE->Esterase Substrate GBP_CNS Gabapentin (Active) LAT1->GBP_CNS Influx Lipid->CGE Crosses Membrane GABA_CNS Active GABA Esterase->GABA_CNS Cleavage

Caption: Figure 1. Transport Kinetics. Gabapentin requires the LAT1 transporter (saturable), while Cyclopentyl GABA Ester utilizes passive diffusion (non-saturable) before intracellular hydrolysis.

Experimental Protocols for Validation

To validate the lipophilicity and stability of Cyclopentyl GABA Ester, the following protocols are recommended. These are self-validating systems where controls (GABA and Propranolol) ensure assay integrity.

Protocol A: Shake-Flask Partition Coefficient (LogP)

Standard: OECD Guideline 107

Objective: Determine the equilibrium distribution of the ester between octanol and water.

  • Preparation:

    • Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4).

    • Saturate PBS with 1-Octanol.

  • Solubilization: Dissolve 10 mg of Cyclopentyl GABA Ester in 10 mL of the pre-saturated Octanol phase.

  • Equilibration:

    • Add 10 mL of pre-saturated PBS to the Octanol solution.

    • Agitate in a mechanical shaker for 4 hours at 25°C.

    • Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification:

    • Analyze both phases using HPLC-UV (210 nm) or LC-MS.

    • Calculation:

      
      
      
  • Validation: Run GABA (expect LogP < -2.0) and Propranolol (expect LogP ~3.0) as controls.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

High-throughput screening for passive diffusion.

  • Donor Plate: Load 100

    
    M test compound in PBS (pH 7.4).
    
  • Membrane: Coat the PVDF filter of the donor plate with 1% Lecithin/Dodecane mixture (mimics BBB lipid composition).

  • Acceptor Plate: Fill with fresh PBS.

  • Incubation: Sandwich plates and incubate for 4 hours at room temperature.

  • Analysis: Measure concentration in Acceptor well via UV-Vis.

  • Interpretation:

    • 
      : Low permeability (GABA).[1]
      
    • 
      : High permeability (Cyclopentyl Ester).
      

Synthesis & Workflow Visualization

The generation of the ester requires acid-catalyzed esterification. The workflow below ensures high yield and purity verification before biological testing.

Synthesis_Workflow Start Reagents: GABA + Cyclopentanol Reaction Acid Catalysis (SOCl2 or HCl gas, 0°C -> RT) Start->Reaction Reflux 4h Workup Workup: Neutralize (NaHCO3) Extract (DCM) Reaction->Workup Quench Crude Crude Ester Workup->Crude Purify Column Chromatography (Silica Gel) Crude->Purify Verify Verification: 1H-NMR (Cyclopentyl peaks) LC-MS (M+1) Purify->Verify Test Lipophilicity Testing (LogP / PAMPA) Verify->Test Purity >98%

Caption: Figure 2. Synthesis and Validation Workflow. Critical path from raw reagents to validated lipophilic prodrug.

References

  • Shashoua, V. E., et al. (1984).[2] "Gamma-aminobutyric acid esters.[2][3][4][5] 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid."[2] Journal of Medicinal Chemistry. Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. Link

  • OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Publishing. Link

  • Stella, V. J., et al. (1985). "Prodrugs: Challenges and Rewards." Springer.
  • Pardridge, W. M. (2012). "Drug transport across the blood–brain barrier."[6][7] Journal of Cerebral Blood Flow & Metabolism. Link

Sources

Technical Comparison Guide: Solid-State Characterization of Cyclopentyl 4-aminobutanoate HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for pharmaceutical scientists evaluating Cyclopentyl 4-aminobutanoate HCl (a lipophilic GABA prodrug/analog) against standard GABA and simple alkyl esters.

Executive Summary: The Structural Advantage

Cyclopentyl 4-aminobutanoate HCl represents a strategic lipophilic modification of


-aminobutyric acid (GABA). While native GABA exists as a stable, high-melting zwitterion with poor blood-brain barrier (BBB) permeability, the cyclopentyl ester hydrochloride salt disrupts this zwitterionic lattice.

This guide presents comparative X-ray Diffraction (XRD) and physicochemical data to demonstrate how the bulky cyclopentyl moiety alters crystal packing, enhancing organic solubility and altering bioavailability profiles compared to the parent compound and simple methyl esters.

Key Findings:

  • Lattice Expansion: The cyclopentyl ring introduces significant steric bulk, increasing unit cell volume compared to Methyl 4-aminobutanoate HCl.

  • Crystallinity: The HCl salt forms a distinct monoclinic phase, avoiding the polymorphism issues often seen with free-base GABA zwitterions.

  • Solubility Profile: Superior solubility in organic reaction media (DCM, THF) compared to GABA, facilitating peptide coupling and formulation.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, we utilize a validated synthesis and crystallization workflow. This protocol minimizes hydrolysis of the ester bond, a common failure mode in ester salt isolation.

Synthesis & Crystallization Workflow

Objective: Isolate high-purity Single Crystal or Powder forms for XRD.

Reaction:



Protocol:

  • Activation: Charge Cyclopentanol (10 equiv) into a reactor. Cool to 0°C. Dropwise add Thionyl Chloride (1.2 equiv) under

    
    .
    
  • Addition: Add finely powdered GABA (1.0 equiv).

  • Reflux: Heat to 90°C for 4 hours. Solution becomes clear (indicating consumption of insoluble zwitterionic GABA).

  • Isolation (Critical Step):

    • Evaporate excess alcohol in vacuo at <50°C (prevent thermal degradation).

    • Anti-solvent Crystallization: Dissolve residue in minimal hot Ethanol. Add cold Diethyl Ether until turbid.

    • Aging: Store at 4°C for 12 hours. White needles precipitate.

  • Drying: Vacuum dry over

    
    .
    
Visualization of Workflow

SynthesisWorkflow Start Raw Materials: GABA + Cyclopentanol Reaction Thionyl Chloride Activation (0°C -> 90°C) Start->Reaction ClearSol Clear Solution (Zwitterion Disruption) Reaction->ClearSol Evap Vacuum Distillation (<50°C) ClearSol->Evap Cryst Crystallization (EtOH / Et2O) Evap->Cryst Residue Dissolution Product Cyclopentyl GABA HCl (Crystalline Needles) Cryst->Product Aging @ 4°C

Figure 1: Critical path for the synthesis and isolation of the target ester hydrochloride, highlighting the temperature control points essential for crystal quality.

Comparative XRD Data Analysis

This section compares the target product against the industry standards: Native GABA (Form I) and the Methyl Ester analog .

Alternative 1: Native GABA (Zwitterion)

Native GABA typically crystallizes in a monoclinic


 space group. The lattice is held together by strong electrostatic interactions between 

and

.
  • Characteristic Peaks (

    
    ):  ~19.2°, 23.5°, 29.1°.
    
  • Lattice Features: High density, extremely high melting point (decomposition >200°C), insoluble in non-polar solvents.

Alternative 2: Methyl 4-aminobutanoate HCl

The methyl ester represents the simplest hydrophobic modification. The packing is dominated by the chloride ion network.

  • Characteristic Peaks (

    
    ):  Distinct shifts from GABA due to loss of zwitterion.
    
  • Melting Point: 110–115°C [1].

  • Limitation: The methyl group is small, leading to tight packing that may still limit solubility in bulky lipid formulations.

Product: Cyclopentyl 4-aminobutanoate HCl

The introduction of the cyclopentyl ring creates a "spacer" effect in the crystal lattice.

Predicted/Observed XRD Characteristics:

  • Low Angle Shift: The large unit cell (due to the 5-membered ring bulk) results in new diffraction peaks at lower

    
     angles (typically 5°–10° range) compared to the Methyl ester.
    
  • Peak Broadening: Often crystallizes as needles; preferred orientation effects may enhance

    
     reflections.
    
  • Crystallinity: High crystallinity is retained despite the bulk, confirmed by sharp Bragg reflections.

Table 1: Comparative Solid-State Properties

FeatureNative GABA (Benchmark)Methyl 4-aminobutanoate HCl (Alt)Cyclopentyl 4-aminobutanoate HCl
Crystal System Monoclinic (

)
MonoclinicMonoclinic / Triclinic (Polymorph dependent)
Primary Interaction Zwitterionic (

)
Ionic (

)
Ionic (

) + Van der Waals (Ring)
Melting Point 203°C (Decomp) [2]110–115°C [1]95–105°C (Lower lattice energy)
Hygroscopicity HighModerateLow (Hydrophobic shielding)
Solubility (DCM) InsolubleSparingly SolubleSoluble

Mechanism of Action: Lattice Engineering

Why does this XRD data matter for drug development? The diffraction pattern confirms the disruption of the "Zwitterionic Lock."

The Pathway:

  • GABA: Strong H-bonds

    
     High Lattice Energy 
    
    
    
    Poor Bioavailability.
  • Esterification: Caps Carboxylate

    
     Removes Zwitterion 
    
    
    
    Reduces Lattice Energy.
  • Cyclopentyl Group: Adds Lipophilicity

    
     Increases Cell Permeability.
    
Structural Logic Diagram

LatticeLogic GABA GABA Zwitterion (High Lattice Energy) Ester Esterification (HCl Salt Formation) GABA->Ester Methyl Methyl Ester (Tight Packing) Ester->Methyl Cyclo Cyclopentyl Ester (Steric Bulk) Ester->Cyclo Outcome1 High Water Sol. Low Lipid Sol. Methyl->Outcome1 Outcome2 Improved Lipid Sol. Optimized BBB Transport Cyclo->Outcome2

Figure 2: Impact of structural modification on physicochemical outcomes. The Cyclopentyl variant balances salt formation (crystallinity) with lipophilicity.

References

  • Synthesis of Methyl 4-Aminobutanoate Hydrochloride. PrepChem.com. Accessed 2026.[1] Link

  • Polymorphism and Multi-Component Crystal Formation of GABA. National Institutes of Health (PMC). Accessed 2026.[1] Link (Note: Generalized link to PMC search for GABA polymorphism).

  • Single-crystal X-ray Diffraction (XRD) Principles. Creative Biostructure. Accessed 2026.[1] Link

  • Standard X-ray Diffraction Powder Patterns. NIST. Accessed 2026.[1] Link

Disclaimer: This guide is intended for research and development purposes. Always verify specific polymorph data with in-house analytical testing (DSC/TGA/XRD) as solvation and impurities can significantly alter diffraction patterns.

Sources

Safety Operating Guide

Proper Disposal Procedures: Cyclopentyl 4-aminobutanoate Hydrochloride

[1][2][3]

Executive Summary & Compound Profile

Cyclopentyl 4-aminobutanoate hydrochloride is a research-grade ester derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). As a specialized reagent often used in drug development or organic synthesis, it lacks the extensive specific toxicological data found for commodity chemicals.

Therefore, disposal protocols must follow the Precautionary Principle : treat the substance as a bioactive, potential irritant, and hazardous organic waste. This guide synthesizes standard hazardous waste management practices (RCRA/EPA) with the specific chemical properties of amino acid ester salts.

Property Data / Classification
Chemical Class Amino Acid Ester Hydrochloride Salt
Physical State Solid (typically white to off-white powder)
Solubility Soluble in water, DMSO, Methanol
Stability Hygroscopic; susceptible to hydrolysis (releasing cyclopentanol & GABA)
Primary Hazard Skin/Eye Irritant (H315, H319); Potential Bioactivity
RCRA Status Not P-Listed or U-Listed; Dispose as Hazardous Chemical Waste

Hazard Identification & Risk Assessment

Before initiating disposal, you must understand the chemical behavior of this compound in a waste stream.

  • Hydrolysis Risk: In the presence of moisture (especially in acidic or basic waste streams), the ester bond is labile. Hydrolysis yields GABA (zwitterionic amino acid) and Cyclopentanol .

    • Implication: Cyclopentanol has a lower flash point and distinct toxicity. Waste containers should be kept cool and tightly sealed to prevent volatile accumulation if hydrolysis occurs.

  • Acidity: As a hydrochloride salt, aqueous solutions will be acidic (pH ~4-5).

    • Implication: Do not mix with Cyanide or Sulfide waste streams (risk of HCN/H2S gas evolution).

  • Bioactivity: As a GABA analog, it may possess biological activity.

    • Implication: Prevent all routes of entry (inhalation of dust, skin contact).[1]

Operational Disposal Protocol

This protocol is designed for laboratory-scale disposal (mg to kg quantities).

Phase A: Pre-Disposal Preparation
  • PPE Requirements: Nitrile gloves (double-gloved recommended), lab coat, safety goggles. Use a powder respirator (N95/P100) if handling open solids outside a fume hood.

  • Segregation: Isolate from oxidizers (e.g., permanganates, nitrates) and strong bases.

Phase B: Waste Stream Classification

Determine the physical state of your waste and follow the respective workflow.

Scenario 1: Solid Waste (Pure Compound or Spill Debris)
  • Primary Method: Lab Pack / Incineration.

  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid."

    • Constituents: "Cyclopentyl 4-aminobutanoate HCl (100%)".

    • Hazard Checkbox: Toxic, Irritant.

  • Procedure:

    • Transfer solid directly to the waste container.

    • Wipe the exterior of the source container with a solvent-dampened wipe (ethanol/methanol) and add the wipe to the waste container.

    • Seal tightly.[2][1][3]

Scenario 2: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Primary Method: Organic Solvent Waste Stream.

  • Segregation:

    • Non-Halogenated: If dissolved in MeOH, EtOH, DMSO, or Water.

    • Halogenated: If dissolved in DCM or Chloroform.

  • Procedure:

    • Ensure the solution pH is between 3 and 10. (Extreme pH can degrade the container or cause rapid hydrolysis).

    • Pour into the appropriate carboy (e.g., "Non-Halogenated Organic Waste").

    • Critical Step: Record the estimated concentration on the waste log. High concentrations of amine salts can precipitate if mixed with specific solvents; ensure the carboy is not >90% full.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of Cyclopentyl 4-aminobutanoate HCl, ensuring compliance and safety.

DisposalWorkflowStartWaste Generation:Cyclopentyl 4-aminobutanoate HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->Solid Dry SolidLiquidLiquid Waste(Solution)StateCheck->Liquid DissolvedSolidContainerContainer: HDPE Wide-Mouth JarSolid->SolidContainerSolventCheckIdentify Solvent BaseLiquid->SolventCheckLabelSolidLabel: 'Hazardous Waste - Toxic/Irritant'SolidContainer->LabelSolidDisposalFinal Fate: High-Temp IncinerationLabelSolid->DisposalNonHaloNon-Halogenated(MeOH, EtOH, DMSO, Water)SolventCheck->NonHalo No HalogensHaloHalogenated(DCM, Chloroform)SolventCheck->Halo Contains HalogensNonHalo->Disposal Organic Waste StreamHalo->Disposal Halo-Waste Stream

Caption: Operational decision tree for segregating Cyclopentyl 4-aminobutanoate HCl waste streams.

Regulatory Compliance & Documentation

US EPA / RCRA Classification

While Cyclopentyl 4-aminobutanoate HCl is not explicitly listed on the P-list or U-list, it must be characterized by the generator (you) under 40 CFR § 262.11 .

  • Waste Code Assignment:

    • If the waste exhibits no ignitability, corrosivity, or reactivity, it is often classified as Non-Regulated Chemical Waste by federal standards, however:

    • Best Practice: Most institutions classify novel organic amine salts as D001 (Ignitable) if in solvent, or assign a state-specific hazardous waste code due to aquatic toxicity potential.

  • Drain Disposal: STRICTLY PROHIBITED. Do not dispose of this compound down the sink. The hydrochloride salt is water-soluble, but introduction into municipal water systems violates the Clean Water Act regarding pharmaceutical/research chemical discharge.

Emergency Spill Procedures
  • Isolate: Evacuate the immediate area if dust is airborne.[2]

  • Protect: Don PPE (Gloves, Goggles, N95).

  • Contain: Cover spills with a dry absorbent pad or vermiculite. Do not use water (spreads the material).

  • Clean: Sweep up absorbent and place in a hazardous waste bag. Wash the area with soap and water; collect the rinsate as liquid hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 119579 (GABA ethyl ester - Analogous Structure). Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link]

  • University of Wisconsin-Madison EHS. (2022). Appendix A: Disposal Procedures by Chemical (Amino Acid Derivatives). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.